GluN2C/D Subunit Selectivity: DQP-1105 vs. Ifenprodil (GluN2B Antagonist)
DQP-1105 exhibits >50-fold higher potency at GluN2C- and GluN2D-containing NMDA receptors compared to GluN2A, GluN2B, GluA1, and GluK2 receptors [1]. In contrast, the GluN2B-selective antagonist ifenprodil shows an opposite selectivity profile, with an IC50 of 0.15 μM at GluN1/GluN2B and >30 μM at GluN2C/D receptors [2]. This inverse selectivity confirms that DQP-1105 targets a distinct receptor subpopulation not effectively inhibited by ifenprodil.
| Evidence Dimension | IC50 for NMDA receptor subunit combinations |
|---|---|
| Target Compound Data | IC50 = 2.7 μM (GluN2D), 8.5 μM (GluN2C); >121 μM (GluN2B), >153 μM (GluK2), >198 μM (GluA1), >206 μM (GluN2A) |
| Comparator Or Baseline | Ifenprodil: IC50 = 0.15 μM (GluN1/GluN2B), >30 μM (GluN2C), >30 μM (GluN2D) |
| Quantified Difference | DQP-1105 is >50-fold selective for GluN2C/D over other subunits; ifenprodil is >200-fold selective for GluN2B over GluN2C/D. |
| Conditions | Recombinant NMDA receptors expressed in Xenopus oocytes (DQP-1105); recombinant GluN1/GluN2 subunits (ifenprodil) |
Why This Matters
Procurement of DQP-1105 is essential for studies targeting GluN2C/D-mediated signaling, as GluN2B-selective antagonists cannot substitute.
- [1] Acker TM, Yuan H, Hansen KB, Vance KM, Ogden KK, Jensen HS, Burger PB, Mullasseril P, Snyder JP, Liotta DC, Traynelis SF. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators. Mol Pharmacol. 2011 Nov;80(5):782-95. doi: 10.1124/mol.111.073239. PMID: 21807990; PMCID: PMC3198917. View Source
- [2] Williams K. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Curr Drug Targets. 2001 Sep;2(3):285-98. doi: 10.2174/1389450013348489. PMID: 11554554. View Source
